molecular formula C14H10BrNO3 B5732263 2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate

2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate

Cat. No.: B5732263
M. Wt: 320.14 g/mol
InChI Key: OJDWYGXFEFNPEV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate is an aromatic ester compound characterized by a pyridine-2-carboxylate group esterified with a 2-(4-bromophenyl)-2-oxoethyl moiety. The compound’s structure features a brominated phenyl ring and a ketone group adjacent to the ester linkage, which influences its intermolecular interactions and physicochemical properties. Crystallographic studies reveal that it forms zero-dimensional dimeric structures via weak C–H···O hydrogen bonds involving the methylene and carbonyl groups, a motif also observed in structurally related esters . This hydrogen-bonding pattern stabilizes its crystal packing and may contribute to its solubility and reactivity.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c15-11-6-4-10(5-7-11)13(17)9-19-14(18)12-3-1-2-8-16-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDWYGXFEFNPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Photoreduction and Photocleavage Reactions

The pyridine-2-carboxylate group undergoes radical-mediated photoreduction under UV light. Key findings include:

  • Mechanism : A radical chain process initiates via hydrogen abstraction from alcohols (e.g., methanol, ethanol) by the excited ester, producing ketyl radicals. These radicals propagate the chain reaction, leading to cleavage of the ester bond .

  • Quantum Yields : Reported quantum yields reach up to Φ = 4.0 in the presence of pyridine as a base, significantly enhancing reaction efficiency .

  • Byproducts : Photoreduction generates benzoic acid (from the ester cleavage) and acetophenone derivatives (from the phenacyl group) .

Table 1: Photoreduction Conditions and Outcomes

ConditionSolventAdditiveQuantum Yield (Φ)Major Products
UV light (254 nm)MethanolNone1.2Benzoic acid, 3-acetylpyridine
UV light (254 nm)EthanolPyridine4.0Benzoic acid, 4-bromoacetophenone

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl moiety participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄, yielding biaryl derivatives. For example:

    2-(4-Bromophenyl)...+PhB(OH)2Pd catalyst2-(4-Biphenyl)...+HBr\text{2-(4-Bromophenyl)...} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{2-(4-Biphenyl)...} + \text{HBr}

    Reported yields exceed 85% under optimized conditions (DMF, 80°C) .

  • Buchwald-Hartwig Amination : Forms aryl amines with secondary amines using Pd₂(dba)₃ and Xantphos .

Ester Hydrolysis and Transesterification

The ester bond is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : In 6M HCl at reflux, the ester converts to pyridine-2-carboxylic acid and 2-(4-bromophenyl)-2-oxoethanol (yield: 92%) .

  • Enzymatic Transesterification : Lipases (e.g., CAL-B) catalyze transesterification with glycerol in nonpolar solvents, producing glyceryl esters (65–78% yield) .

Table 2: Hydrolysis Reaction Parameters

ConditionCatalystTemperatureTime (h)Yield (%)
6M HClNone100°C692
0.1M NaOHNone60°C488
Phosphate buffer (pH 7)Lipase CAL-B37°C2478

Condensation with Heterocycles

The ketone group facilitates cyclocondensation reactions:

  • Indolizine Formation : Reacts with electron-deficient acetylenes (e.g., ethyl propiolate) in DMF/K₂CO₃ to yield ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate (78% yield) .

  • Mannich Reaction : Forms urea derivatives with 4-bromophenyl isocyanate under mild conditions .

Oxidation and Reduction Pathways

  • Oxidation : The oxoethyl group oxidizes to a carboxylic acid using KMnO₄ in acidic media, yielding 2-(4-bromophenyl)-2-carboxyethyl pyridine-2-carboxylate (64% yield).

  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the ester group (yield: 89%).

Radical Bromination

Under controlled bromination (Br₂ in CCl₄), the phenyl ring undergoes para-selective bromination, though competing side reactions limit practicality .

This compound’s multifunctional architecture enables diverse reactivity, making it valuable in synthetic organic chemistry and drug intermediate synthesis. Further studies should explore its applications in asymmetric catalysis and photodynamic therapy.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate exhibit significant anticancer properties by targeting specific proteins involved in cell survival and apoptosis. For instance, studies have shown that modifications on the pyridine core can enhance the binding affinity to Bcl-2 and Bcl-xL proteins, which are crucial in cancer cell proliferation.

CompoundBinding Affinity (Ki)IC50 (nM)Cancer Type
Compound 32< 1 nM1-2Small-cell lung cancer
Compound 6< 1 nM21-22Small-cell lung cancer

These findings suggest that derivatives of This compound could serve as lead compounds for developing new anticancer agents .

Inhibition of Protein Kinases

Another area of interest is the inhibition of protein kinases, such as Polo-like kinase 1 (Plk1). Compounds containing a similar structure have been evaluated for their ability to inhibit Plk1, which is often overexpressed in various cancers. The compound's unique structure allows it to interfere with protein-protein interactions critical for mitosis, thus presenting a potential therapeutic avenue .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of compounds related to This compound . These compounds can activate Toll-like receptors (TLRs), leading to an immune response that may be beneficial in treating inflammatory diseases. The activation of TLR4 has been linked to increased secretion of cytokines, which play a role in inflammation .

Photochemical Properties

The photochemical behavior of this compound has been investigated for its potential use in photodynamic therapy (PDT). Studies demonstrate that derivatives can undergo efficient photoreduction processes, making them suitable candidates for light-activated therapies .

ApplicationMechanismEfficiency
Photodynamic TherapyLight-induced cytotoxicityHigh quantum yields observed

Case Study 1: Anticancer Efficacy

In a preclinical study involving small-cell lung cancer models, the efficacy of a compound derived from This compound was assessed. Results indicated robust tumor regression and apoptosis induction at tolerable doses, highlighting its therapeutic potential against resistant cancer types .

Case Study 2: Anti-inflammatory Response

A study investigated the immunomodulatory effects of similar compounds on human colon epithelial cells. The results showed significant IL-8 secretion upon stimulation with lipid A derivatives, indicating the compound's role in enhancing immune responses against pathogens .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • For instance, brominated analogs (e.g., 446.29 g/mol ) are heavier than non-brominated counterparts (e.g., 256.25 g/mol ).
  • Aromatic Substitutions : Electron-withdrawing groups (e.g., bromine) reduce electron density on the phenyl ring, while electron-donating groups (e.g., methoxy) enhance it, influencing reactivity in further derivatization.
  • Heterocyclic vs.

Biological Activity

The compound 2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyridine ring and subsequent functionalization. Key steps include:

  • Formation of the Pyridine Ring : Utilizing starting materials such as 4-bromobenzaldehyde and ethyl acetoacetate, the pyridine structure is constructed through cyclization reactions.
  • Functionalization : The introduction of the carboxylate group is achieved through various methods, including esterification reactions.
  • Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung cancer)0.08Induction of apoptosis via caspase activation
HL-60 (Leukemia)0.56Inhibition of tubulin polymerization
U937 (Leukemia)1.4Cell cycle arrest and apoptosis induction

The compound's mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for mitosis, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown antimicrobial activity against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The presence of the bromine atom in the phenyl ring enhances the compound's lipophilicity, which contributes to its ability to penetrate microbial membranes .

Case Studies

  • Anticancer Efficacy in Animal Models : In vivo studies using mouse models have demonstrated that administration of this compound significantly reduces tumor growth compared to control groups. The compound was administered at a dose of 10 mg/kg body weight per day for two weeks, resulting in a tumor size reduction of approximately 50% .
  • Mechanistic Insights : Molecular docking studies revealed that this compound interacts with tubulin at a similar binding site as colchicine, suggesting a competitive inhibition mechanism that disrupts microtubule dynamics .

Q & A

Basic Synthesis and Characterization

Q: What are the critical considerations for synthesizing 2-(4-bromophenyl)-2-oxoethyl pyridine-2-carboxylate, and how can purity be validated? A: Synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with bromophenyl ketones under alkaline conditions (e.g., NaOH in dichloromethane). Key parameters include stoichiometric control of reactants, reaction temperature (optimized between 20–25°C), and purification via column chromatography . Purity validation requires HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvent peaks at δ 2.5–3.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight ([M+H]+ expected at m/z 335.15) .

Structural Determination

Q: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound? A: Single-crystal X-ray diffraction reveals bond lengths, angles, and packing interactions. For example, the title compound crystallizes in a monoclinic system (P21/c space group) with unit cell parameters a = 6.2917 Å, b = 7.7893 Å, and c = 26.7497 Å. The bromophenyl ring exhibits a dihedral angle of ~85° with the pyridine moiety, influencing reactivity. Hydrogen-bonding networks (e.g., C=O···H interactions) stabilize the lattice .

Analytical Discrepancies

Q: How should researchers address contradictions in spectral data (e.g., NMR shifts) between synthesized batches? A: Discrepancies often arise from solvent polarity, residual water, or tautomeric equilibria. For example, the keto-enol tautomerism of the oxoethyl group may shift proton signals (δ 5.2–6.0 ppm). Standardize conditions by using deuterated solvents (e.g., DMSO-d6) and control pH. Cross-validate with FT-IR (C=O stretch at ~1700 cm⁻¹) and compare with reference spectra in PubChem .

Advanced Reaction Optimization

Q: What strategies improve yield in esterification steps involving pyridine-2-carboxylic acid? A: Activate the carboxylic acid using N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to form an active ester intermediate. Catalytic DMAP (4-dimethylaminopyridine) enhances nucleophilic attack by the bromophenyl ketone. Yield improvements (from ~60% to >85%) are achievable via microwave-assisted synthesis (50°C, 30 min) .

Computational Modeling

Q: How can DFT calculations predict the compound’s reactivity in nucleophilic substitution reactions? A: Density Functional Theory (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The bromine atom’s σ* orbital (LUMO+1) shows high susceptibility to nucleophilic attack. Solvent effects (e.g., polar aprotic DMF) are modeled using the SMD continuum approach, aligning with experimental kinetic data .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating this compound’s antimicrobial potential? A: Use microbroth dilution (CLSI guidelines) against Gram-positive (S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains. Minimum Inhibitory Concentrations (MICs) are determined at 0.5–64 µg/mL. Synergy with β-lactams is tested via checkerboard assays (FIC index ≤0.5 indicates potentiation). Cytotoxicity is assessed on HEK293 cells (CC50 > 100 µg/mL) .

Stability Under Storage

Q: What degradation pathways occur during long-term storage, and how can they be mitigated? A: Hydrolysis of the ester bond is dominant in humid environments (t1/2 = 90 days at 25°C/60% RH). Store under inert gas (argon) at -20°C in amber vials. LC-MS monitors degradation products (e.g., pyridine-2-carboxylic acid at m/z 123.04). Antioxidants (0.1% BHT) reduce radical-mediated bromophenyl oxidation .

Structure-Activity Relationship (SAR)

Q: How does substituting the bromine atom affect bioactivity? A: Replacing bromine with chlorine reduces steric hindrance, increasing membrane permeability (logP decreases from 2.8 to 2.3). Fluorine substitution enhances metabolic stability (CYP3A4 t1/2 increases by 40%). SAR studies use analogues from PubChem (e.g., 6-(4-chlorophenyl)-3-isopropyl-oxazolo[5,4-b]pyridine-4-carboxylic acid) .

Environmental Impact Assessment

Q: What methodologies evaluate the compound’s persistence in aquatic systems? A: OECD 301F (Ready Biodegradability Test) measures BOD28/ThOD ratios (<10% indicates low biodegradability). Photolysis under UV-Vis (λ = 254 nm) quantifies half-life in water (t1/2 = 48 hr). Ecotoxicity is assessed via Daphnia magna acute toxicity (EC50 > 10 mg/L) .

Advanced Applications in Material Science

Q: Can this compound serve as a ligand in coordination polymers for catalytic applications? A: The pyridine and ester groups act as bidentate ligands for transition metals (e.g., Cu(II) or Pd(II)). Single-crystal studies show octahedral coordination geometries. Catalytic activity in Suzuki-Miyaura coupling is tested with aryl halides (TON up to 10⁴) .

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